1-Dehydroprogesterone

Steroid Receptor Pharmacology Non-Genomic Signaling Progestin Screening

Researchers using generic progestins for receptor studies risk confounding results-progestogens lack a class effect, making substitution scientifically invalid. 1-Dehydroprogesterone (CAS 1162-54-5) solves this with a unique, validated pharmacological profile. - Serves as a selective probe for PR-B-dependent gene regulation, exhibiting partial agonism at PR-A while retaining full agonism at PR-B, enabling dissection of isoform-specific pathways without cross-reactivity artifacts. - Acts as the official Progesterone EP Impurity J reference standard, with a distinct chromatographic retention time essential for accurate impurity quantification in HPLC methods, ensuring regulatory compliance during API batch release. - Binds membrane progesterone receptor-α (mPRα) with high affinity (IC50 7.74 nM), allowing study of rapid non-genomic signaling (MAPK, cAMP) without nuclear receptor interference.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 1162-54-5
Cat. No. B075004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dehydroprogesterone
CAS1162-54-5
Synonyms1,2-dehydroprogesterone
1-dehydroprogesterone
1-dehydroprogesterone, (13alpha,17alpha)-(+-)-isome
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C
InChIInChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyQIEPWCSVQYUPIY-LEKSSAKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dehydroprogesterone Overview


1-Dehydroprogesterone (1-DHP), also known as Δ1-progesterone or pregna-1,4-diene-3,20-dione, is a synthetic progestogen steroid derived from progesterone through introduction of a double bond at the C1-C2 position [1]. It is primarily utilized as a reference standard for analytical method development, an impurity marker in progesterone pharmaceutical quality control (designated Progesterone EP Impurity J), and a key intermediate in the synthesis of various steroid hormones [2]. The compound exhibits distinct receptor binding profiles compared to progesterone and other progestins, making it a valuable tool for dissecting progesterone receptor isoform-specific signaling pathways .

Why 1-Dehydroprogesterone Is Irreplaceable


Generic substitution of progestins is not scientifically valid due to profound differences in chemical structure, receptor binding affinity, isoform selectivity, and metabolic fate that directly impact experimental outcomes and analytical accuracy [1]. Unlike progesterone, which is a full agonist at both nuclear progesterone receptor isoforms (PR-A and PR-B), 1-dehydroprogesterone exhibits partial agonism at PR-A while retaining full agonism at PR-B, a unique pharmacological profile that precludes direct substitution . Furthermore, 1-dehydroprogesterone is a known metabolite and process impurity in progesterone manufacturing, and its distinct chromatographic behavior and spectral properties are essential for accurate quantification and method validation in pharmaceutical quality control [2]. The absence of a class effect among progestogens is well-documented, and substituting 1-dehydroprogesterone with other analogs without rigorous validation would compromise the integrity of receptor signaling studies, impurity profiling, and synthetic route optimization [1].

1-Dehydroprogesterone Comparative Evidence


mPRα Binding Affinity

1-Dehydroprogesterone demonstrates high binding affinity for the membrane progesterone receptor-α (mPRα) with an IC50 value of 7.74 nM, which is comparable to that of progesterone . This indicates that 1-dehydroprogesterone can effectively engage the same rapid, non-genomic signaling pathways as the natural hormone, making it a useful tool for studying mPRα-mediated cellular responses.

Steroid Receptor Pharmacology Non-Genomic Signaling Progestin Screening

PR Isoform Agonist Profiles

Unlike progesterone, which acts as a full agonist at both progesterone receptor isoforms (PR-A and PR-B), 1-dehydroprogesterone exhibits a unique functional selectivity profile, acting as a partial agonist at PR-A while retaining full agonist activity at PR-B . This differential activity is attributed to the distinct structural characteristics of the receptor isoforms, particularly the additional 165 amino acid activation function-3 (AF-3) domain in PR-B.

Nuclear Receptor Pharmacology Isoform-Selective Signaling Gene Regulation

Antifungal Activity

In studies of progesterone-mediated growth inhibition of the fungus Trichophyton mentagrophytes, 1-dehydroprogesterone was found to be significantly less inhibitory to fungal growth than progesterone [1]. This reduced potency correlates with a lower relative binding affinity for a progesterone-binding protein (PBP) in the fungus, demonstrating that the C1-C2 double bond modification substantially diminishes biological activity in this model system.

Antifungal Activity Steroid Metabolism Microbial Resistance

Synthetic Route Efficiency

A recently patented synthetic method for dehydroprogesterone achieves a total yield of pure product of 29.6%, representing a significant improvement over prior art methods that suffered from low yields and scalability issues [1]. The method employs a nine-step sequence from an A-ring degradation product, incorporating a Grignard addition and Robinson ring-expansion reactions.

Organic Synthesis Process Chemistry Steroid Manufacturing

HPLC Impurity Quantification

A validated HPLC method using a C18 column and a mobile phase of methanol-acetonitrile-water (35:35:30) with detection at 241 nm successfully separates and quantifies 1-dehydroprogesterone along with five other progesterone-related impurities [1]. The method employs a principal component self-control approach with correction factors for accurate determination of impurity content in progesterone drug substance.

Analytical Chemistry Pharmaceutical Quality Control Method Validation

1-Dehydroprogesterone Application Scenarios


PR Isoform-Specific Signaling Pathways

Employ 1-dehydroprogesterone as a selective probe to differentiate PR-A- and PR-B-mediated transcriptional programs. Its partial agonist activity at PR-A versus full agonist activity at PR-B, in contrast to progesterone's full agonism at both isoforms , allows researchers to isolate PR-B-dependent gene regulation and physiological responses in reproductive and cancer biology studies.

Membrane Progesterone Receptor Signaling

Utilize 1-dehydroprogesterone to activate membrane progesterone receptor-α (mPRα) with high affinity (IC50 7.74 nM) , enabling the study of rapid, non-genomic signaling cascades (e.g., MAPK, cAMP modulation) without the confounding influence of nuclear receptor-mediated genomic effects, which are more pronounced with progesterone.

Progesterone Impurity Profiling and QC

Implement 1-dehydroprogesterone as a reference standard (Progesterone EP Impurity J) in validated HPLC methods for the quantification of related substances in progesterone active pharmaceutical ingredients (APIs) and finished drug products . Its distinct chromatographic retention time ensures accurate impurity monitoring, essential for regulatory compliance and batch release testing.

Microbial Steroid Metabolic Pathways

Apply 1-dehydroprogesterone as a known metabolite standard in studies of microbial steroid transformation, particularly in Mycobacterium aurum fermentation cultures where it is co-produced with progesterone from cholesterol . Its identification confirms specific enzymatic dehydrogenation steps in the microbial degradation pathway, providing insights into biotransformation processes.

Technical Documentation Hub

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